1-(Isoquinolin-1-yl)-3-methyl-4-phenyl-1h-pyrazol-5-ol
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Overview
Description
1-(Isoquinolin-1-yl)-3-methyl-4-phenyl-1h-pyrazol-5-ol is a heterocyclic compound that contains both isoquinoline and pyrazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoquinolin-1-yl)-3-methyl-4-phenyl-1h-pyrazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with hydrazine and substituted acetophenones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-(Isoquinolin-1-yl)-3-methyl-4-phenyl-1h-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced isoquinoline or pyrazole derivatives.
Substitution: Formation of substituted isoquinoline or pyrazole derivatives.
Scientific Research Applications
1-(Isoquinolin-1-yl)-3-methyl-4-phenyl-1h-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-1-yl)-3-methyl-4-phenyl-1h-pyrazol-5-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
1-(Isoquinolin-1-yl)naphthalen-2-ol: Another isoquinoline derivative with potential biological activities.
2-(Isoquinolin-1-yl)benzoic acid: Known for its applications in medicinal chemistry.
1-aryl isoquinolines: A class of compounds with diverse biological activities.
Uniqueness
1-(Isoquinolin-1-yl)-3-methyl-4-phenyl-1h-pyrazol-5-ol is unique due to its combination of isoquinoline and pyrazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H15N3O |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-isoquinolin-1-yl-5-methyl-4-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H15N3O/c1-13-17(15-8-3-2-4-9-15)19(23)22(21-13)18-16-10-6-5-7-14(16)11-12-20-18/h2-12,21H,1H3 |
InChI Key |
LWRPAULFVZIEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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